![molecular formula C20H14N2 B8198748 2,6-Di(pyridin-4-yl)naphthalene](/img/structure/B8198748.png)
2,6-Di(pyridin-4-yl)naphthalene
Overview
Description
2,6-Di(pyridin-4-yl)naphthalene is a useful research compound. Its molecular formula is C20H14N2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical and Biomedical Research : It has potential applications in both chemical and biomedical research fields (Saeed et al., 2012).
Polymer Light-Emitting Diodes : A derivative of 2,6-Di(pyridin-4-yl)naphthalene was used as an ancillary ligand in heteroleptic iridium(III) complexes for polymer light-emitting diodes, showing good performance (Tang et al., 2014).
Water Oxidation : This compound is part of a new family of Ru complexes for water oxidation, with oxygen evolution observed in both mono and dinuclear systems (Zong & Thummel, 2005).
Cyclometalated Iridium(III) Complexes : Its synthesis led to the isolation of a five-coordinate bis-cyclometalated Ir(III) complex, which exhibits yellow phosphorescence (Xu et al., 2011).
Molecular Structure Analysis : The molecule has coplanar naphthalene and pyridin-3-yl ring systems, connected into a two-dimensional network through hydrogen bonds (Song & Lee, 2012).
Fluorescence Emission : The fluorescence emission of a related derivative, 2-(pyridine-2-yl-methylamino) naphthalene-1,4-dione, is highly selective with Mn 2+ ions (Jali et al., 2013).
Ligands in Diverse Applications : Its related ligands are used in applications like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
OLEDs Applications : Aryl substituted derivatives of this compound show potential for OLEDs due to their impact on thermal properties and electroluminescence ability (Choroba et al., 2019).
Crystal Structure Analysis : The crystal structure of a related compound, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, shows a trans conformation with (pyridin-4-yl)methyl groups on both sides of the central plane (Nicolas-Gomez et al., 2014).
Microwave-accelerated Synthesis : The synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine fluorescine anion acceptor can be rapidly achieved using microwave heating conditions (Zhang & Zhang, 2017).
Molecular Electronics : The aggregation mechanism of dipyridinic derivatives on gold nanoparticles, influenced by their molecular shape, can aid in developing molecular electronics devices (Sánchez‐González et al., 2021).
properties
IUPAC Name |
4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCQYVWDOGEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(pyridin-4-yl)naphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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